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molecular formula C6H3BrCl2 B072097 1-Bromo-2,4-dichlorobenzene CAS No. 1193-72-2

1-Bromo-2,4-dichlorobenzene

Cat. No. B072097
M. Wt: 225.89 g/mol
InChI Key: ISHYFWKKWKXXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04138436

Procedure details

In a 1,000 ml four necked flask equipped with a reflux condenser, a dropping funnel, a thermometer and a stirrer, 588 g (4 mole) of metadichlorobenzene and 8 g of ferric chloride were charged, and 640 g (4 mole) of bromine was added dropwise to the mixture at room temperature with stirring. The reaction was carried out for about 3 hours. After the reaction, the reaction mixture was poured into water and it was neutralized with sodium hydroxide. The reaction product was extracted with chloroform. The extract was washed with water and dried and was distilled under a reduced pressure to obtain 890 g of 1-bromo-2,4-dichlorobenzene (yield: 98.5%).
[Compound]
Name
four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
588 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
640 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[CH:3]=1.[Br:9]Br.[OH-].[Na+]>O>[Br:9][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[Cl:8] |f:2.3|

Inputs

Step One
Name
four
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
588 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)Cl
Name
ferric chloride
Quantity
8 g
Type
reactant
Smiles
Step Three
Name
Quantity
640 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
was distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 890 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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